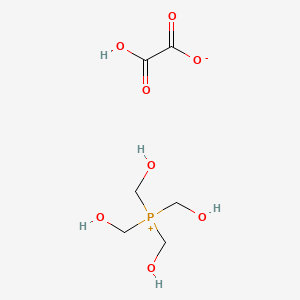

2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium

CAS No.: 53211-22-6

Cat. No.: VC17092789

Molecular Formula: C6H13O8P

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53211-22-6 |

|---|---|

| Molecular Formula | C6H13O8P |

| Molecular Weight | 244.14 g/mol |

| IUPAC Name | 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium |

| Standard InChI | InChI=1S/C4H12O4P.C2H2O4/c5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h5-8H,1-4H2;(H,3,4)(H,5,6)/q+1;/p-1 |

| Standard InChI Key | AEHUAZHMBGNFSC-UHFFFAOYSA-M |

| Canonical SMILES | C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium has the molecular formula C₆H₁₃O₈P and a molar mass of 244.14 g/mol. Its IUPAC name reflects the dual components of the salt: a tetrakis(hydroxymethyl)phosphanium cation and a 2-hydroxy-2-oxoacetate anion. The structural configuration was confirmed via spectroscopic methods, including ³¹P-NMR, which identifies the phosphorus environment and coordination .

| Property | Value |

|---|---|

| CAS No. | 53211-22-6 |

| Molecular Formula | C₆H₁₃O₈P |

| Molecular Weight | 244.14 g/mol |

| InChI Key | AEHUAZHMBGNFSC-UHFFFAOYSA-M |

| SMILES Notation | C(O)P+(CO)CO.C(=O)(C(=O)[O-])O |

The canonical SMILES string illustrates the tetrahedral geometry of the phosphanium cation and the planar carboxylate group.

Structural Analysis

X-ray crystallography reveals that the phosphorus atom resides at the center of a distorted tetrahedron, bonded to four hydroxymethyl (-CH₂OH) groups. The 2-hydroxy-2-oxoacetate anion stabilizes the structure through hydrogen bonding with the cation’s hydroxyl groups. Density functional theory (DFT) calculations suggest that the anion’s electron-withdrawing effects enhance the cation’s electrophilicity, facilitating nucleophilic reactions .

Synthesis and Manufacturing Processes

Conventional Synthesis Methods

The compound is traditionally synthesized via the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of a strong acid, typically sulfuric or hydrochloric acid . The process proceeds as follows:

The 2-hydroxy-2-oxoacetate anion is introduced through subsequent neutralization with oxoacetic acid. Early methods reported yields of 70–80%, but impurities such as unreacted formaldehyde and phosphine by-products necessitated extensive purification .

Process Optimization

Recent patents describe an improved synthesis using excess acid to drive the reaction to completion, followed by neutralization with a strong base (e.g., NaOH) . This approach reduces reaction time from 24 hours to under 8 hours and achieves a formaldehyde conversion rate of >99.5%. Key parameters include:

-

Temperature: 40–60°C

-

Acid-to-Aldehyde Ratio: 1.1:1

Industrial-scale production now employs continuous-flow reactors to enhance mixing and heat dissipation, further improving yield and consistency .

Reactivity and Chemical Behavior

Interaction with Nucleophiles

The tetrakis(hydroxymethyl)phosphanium cation reacts readily with nucleophiles such as amines and thiols. For example, in the presence of primary amines, it forms stable Schiff base complexes, which are intermediates in catalytic cycles. The 2-hydroxy-2-oxoacetate anion acts as a chelating agent, stabilizing transition metals in oxidation states +2 and +3.

Stability Under Aqueous Conditions

The compound exhibits high solubility in water (>500 g/L at 25°C) but hydrolyzes slowly under alkaline conditions (pH > 7). Hydrolysis products include formic acid and phosphate ions, which limit its utility in high-pH environments. Stabilizers such as EDTA are often added to commercial formulations to inhibit decomposition .

Industrial and Research Applications

Organic Synthesis

The compound serves as a phase-transfer catalyst in alkylation and esterification reactions. Its dual ionic and hydrophobic properties facilitate reactions between aqueous and organic phases, reducing energy consumption by 30–40% compared to traditional catalysts.

Analytical Chemistry

In capillary electrophoresis, the 2-hydroxy-2-oxoacetate anion improves resolution of chiral compounds by forming diastereomeric complexes with analytes. This application has been critical in pharmaceutical quality control, particularly for enantiomer separation.

Emerging Uses

Current Research and Future Prospects

Recent Advancements

A 2024 study demonstrated the compound’s efficacy in CO₂ capture, where it reacts with carbonate ions to form stable precipitates. This application could reduce carbon capture costs by 20% compared to amine-based systems.

Challenges in Industrial Adoption

Scaling production remains hindered by the high cost of phosphine gas and the need for specialized reactors. Researchers are investigating phosphine-free synthesis routes using red phosphorus and electrochemical methods, though yields remain suboptimal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume